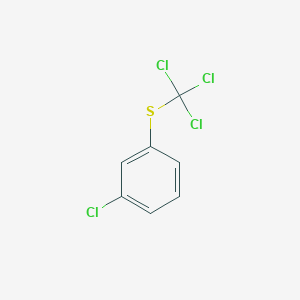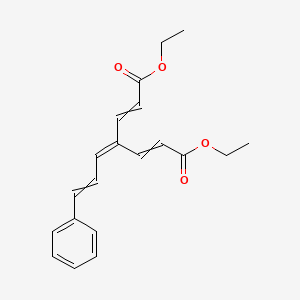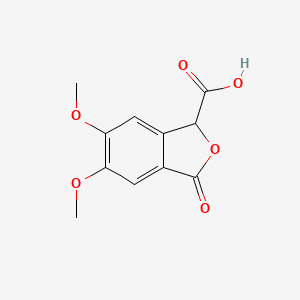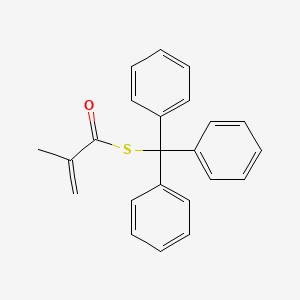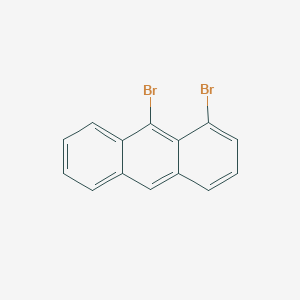
Anthracene, 1,9-dibromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthracene, 1,9-dibromo- is an organic chemical compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound features two bromine atoms substituted at the 1 and 9 positions of the anthracene molecule. It is known for its unique photophysical and photochemical properties, making it a subject of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene, 1,9-dibromo- typically involves the bromination of anthracene. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 9 positions .
Industrial Production Methods
Industrial production of Anthracene, 1,9-dibromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The brominated product is then purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
Anthracene, 1,9-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Stille and Suzuki coupling reactions to form extended conjugated systems.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium catalysts and ligands like triphenylphosphine are employed in Stille and Suzuki coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which have applications in organic electronics and materials science .
科学研究应用
Anthracene, 1,9-dibromo- has a wide range of applications in scientific research:
Organic Electronics: It is used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent photophysical properties.
Biological Studies: Derivatives of Anthracene, 1,9-dibromo- are explored for their antimicrobial and anti-inflammatory activities.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
作用机制
The mechanism by which Anthracene, 1,9-dibromo- exerts its effects is primarily through its ability to participate in photophysical and photochemical processes. The bromine atoms enhance the compound’s reactivity, allowing it to undergo various transformations. The molecular targets and pathways involved include interactions with light and other molecules, leading to the formation of excited states and subsequent reactions .
相似化合物的比较
Similar Compounds
9,10-Dibromoanthracene: Another brominated anthracene derivative with bromine atoms at the 9 and 10 positions.
1,8-Dibromoanthracene: Features bromine substitutions at the 1 and 8 positions.
2,6-Dibromoanthracene: Bromine atoms are substituted at the 2 and 6 positions.
Uniqueness
Anthracene, 1,9-dibromo- is unique due to its specific substitution pattern, which imparts distinct photophysical properties compared to other dibromoanthracene isomers. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics .
属性
CAS 编号 |
92610-89-4 |
|---|---|
分子式 |
C14H8Br2 |
分子量 |
336.02 g/mol |
IUPAC 名称 |
1,9-dibromoanthracene |
InChI |
InChI=1S/C14H8Br2/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(16)13(10)12/h1-8H |
InChI 键 |
QBAJKUMKRXROET-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=C2Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



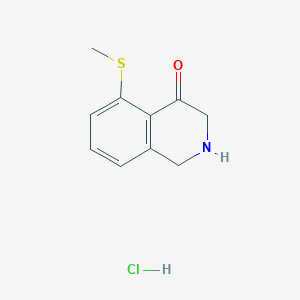
![1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole](/img/structure/B14363673.png)
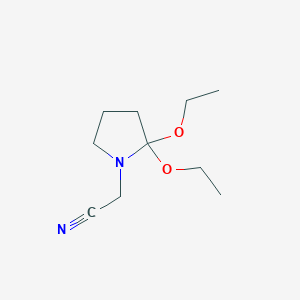
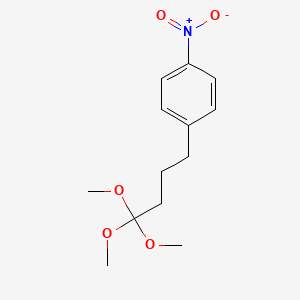

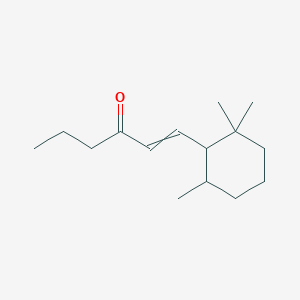

![Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate](/img/structure/B14363721.png)
